Cas no 116855-06-2 (3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine)
3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine
- 3-chloro-1-methylpyrazolo[3,4-b]pyridine
- DTXSID80556419
- 116855-06-2
- CS-0339144
-
- Inchi: 1S/C7H6ClN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
- InChI Key: NEWPFIHQAXYBPE-UHFFFAOYSA-N
- SMILES: ClC1C2=CC=CN=C2N(C)N=1
Computed Properties
- Exact Mass: 167.0250249g/mol
- Monoisotopic Mass: 167.0250249g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30.7Ų
3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029184912-5g |
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
116855-06-2 | 95% | 5g |
$1290.42 | 2023-09-04 | |
| Alichem | A029184912-10g |
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
116855-06-2 | 95% | 10g |
$1608.00 | 2023-09-04 | |
| Alichem | A029184912-25g |
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
116855-06-2 | 95% | 25g |
$2706.80 | 2023-09-04 | |
| Chemenu | CM152048-1g |
3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
116855-06-2 | 95% | 1g |
$405 | 2021-08-05 | |
| Chemenu | CM152048-1g |
3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
116855-06-2 | 95% | 1g |
$*** | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409814-1g |
3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine |
116855-06-2 | 95+% | 1g |
¥5061.00 | 2024-08-09 |
3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine Related Literature
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine
Research Brief on 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine (CAS: 116855-06-2): Recent Advances and Applications
The compound 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine (CAS: 116855-06-2) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic scaffold serves as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors and other biologically active molecules. Recent studies have explored its potential in targeting various disease pathways, making it a promising candidate for therapeutic interventions.
Structural analysis reveals that the pyrazolopyridine core of 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine provides an excellent platform for molecular modifications, allowing for the development of selective and potent bioactive compounds. The presence of the chloro substituent at the 3-position and the methyl group at the 1-position offers unique electronic and steric properties that influence binding affinity to biological targets. Recent synthetic methodologies have focused on optimizing the preparation of this scaffold to improve yield and purity for pharmaceutical applications.
In pharmacological studies, derivatives of 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine have demonstrated promising activity against various kinase targets. A 2023 study published in the Journal of Medicinal Chemistry reported the development of novel inhibitors based on this scaffold that showed nanomolar potency against cyclin-dependent kinases (CDKs), with improved selectivity profiles compared to previous generations of inhibitors. These findings suggest potential applications in cancer therapy, particularly for tumors dependent on CDK signaling pathways.
The compound has also shown potential in neurological research. Recent investigations have explored its derivatives as modulators of neurotransmitter receptors, with particular interest in their effects on GABAergic and glutamatergic systems. Preliminary in vivo studies suggest that certain modifications of the 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine core may lead to compounds with anxiolytic or neuroprotective properties, though further clinical validation is required.
From a chemical biology perspective, researchers have utilized 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine as a versatile building block for probe development. Its fluorescence properties and ability to form stable complexes with various metal ions make it valuable for imaging applications and as a molecular tag in biochemical assays. Recent work has demonstrated its utility in developing FRET-based sensors for studying protein-protein interactions in live cells.
In terms of drug metabolism and pharmacokinetics (DMPK), studies on 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine derivatives have revealed favorable properties, including good metabolic stability and acceptable oral bioavailability in preclinical models. However, challenges remain in optimizing the physicochemical properties of certain derivatives to improve their drug-like characteristics. Current research focuses on structural modifications to enhance solubility while maintaining target affinity.
The synthetic accessibility of 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine continues to be an area of active investigation. Recent advances in catalytic methods have improved the efficiency of its preparation, with several research groups reporting novel one-pot synthesis approaches that reduce step count and improve overall yield. These methodological improvements are critical for scaling up production for potential clinical applications.
Looking forward, the versatility of 3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine suggests it will remain an important scaffold in medicinal chemistry. Ongoing research is exploring its application in emerging therapeutic areas, including targeted protein degradation and covalent inhibitor design. As our understanding of its structure-activity relationships deepens, we anticipate seeing more clinical candidates derived from this privileged structure in the coming years.
116855-06-2 (3-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)